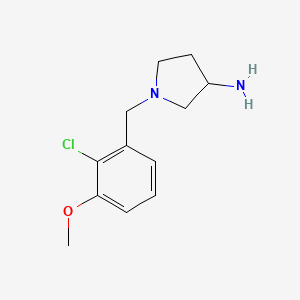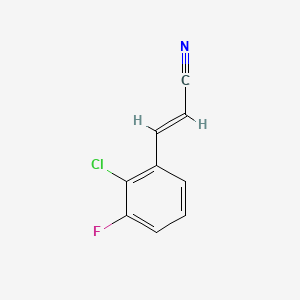![molecular formula C14H12Cl2F3N B8267885 [[2-Chloro-3-(trifluoromethyl)phenyl]-phenylmethyl]azanium;chloride](/img/structure/B8267885.png)
[[2-Chloro-3-(trifluoromethyl)phenyl]-phenylmethyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[2-Chloro-3-(trifluoromethyl)phenyl]-phenylmethyl]azanium;chloride is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to handle the reagents and conditions required for the synthesis. The exact methods can vary depending on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[[2-Chloro-3-(trifluoromethyl)phenyl]-phenylmethyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure and properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often require controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can result in the formation of new compounds with altered functional groups.
Aplicaciones Científicas De Investigación
[[2-Chloro-3-(trifluoromethyl)phenyl]-phenylmethyl]azanium;chloride has several scientific research applications:
Biology: It may be used in biological research to study the effects of trifluoromethyl groups on biological systems.
Mecanismo De Acción
The mechanism of action of [[2-Chloro-3-(trifluoromethyl)phenyl]-phenylmethyl]azanium;chloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can significantly influence the compound’s reactivity and interactions with other molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(trifluoromethyl)phenol: This compound is similar in structure and also contains a trifluoromethyl group.
2-Chloro-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
[[2-Chloro-3-(trifluoromethyl)phenyl]-phenylmethyl]azanium;chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
[[2-chloro-3-(trifluoromethyl)phenyl]-phenylmethyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N.ClH/c15-12-10(7-4-8-11(12)14(16,17)18)13(19)9-5-2-1-3-6-9;/h1-8,13H,19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBJNULZOHQYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CC=C2)C(F)(F)F)Cl)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(NE,R)-N-[(2-chloro-3-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8267865.png)

![(NE,R)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8267875.png)



